molecular formula C17H20O3 B14615583 1,2-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]benzene CAS No. 59276-90-3

1,2-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]benzene

Cat. No.: B14615583
CAS No.: 59276-90-3
M. Wt: 272.34 g/mol
InChI Key: QKYKTBZWORTWIG-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]benzene is an organic compound with the molecular formula C17H20O3 It is a derivative of benzene, featuring methoxy groups and a phenylethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]benzene typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, cyclohexane derivatives, and various substituted benzene compounds.

Scientific Research Applications

1,2-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]benzene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects and pharmacological properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and phenylethyl substituent play a crucial role in its binding affinity and activity. The compound can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of methoxy groups and a phenylethyl substituent makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

59276-90-3

Molecular Formula

C17H20O3

Molecular Weight

272.34 g/mol

IUPAC Name

1,2-dimethoxy-3-[2-(4-methoxyphenyl)ethyl]benzene

InChI

InChI=1S/C17H20O3/c1-18-15-11-8-13(9-12-15)7-10-14-5-4-6-16(19-2)17(14)20-3/h4-6,8-9,11-12H,7,10H2,1-3H3

InChI Key

QKYKTBZWORTWIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=C(C(=CC=C2)OC)OC

Origin of Product

United States

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